molecular formula C5H8ClN3 B2492249 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole CAS No. 1251354-15-0

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B2492249
CAS No.: 1251354-15-0
M. Wt: 145.59
InChI Key: JDFYKPBKXFLWRD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H8ClN3 . It is characterized by a 1-methyl-1H-1,2,3-triazole ring substituted at the 4-position with a 2-chloroethyl chain . This specific structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The triazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often improving solubility and metabolic stability. The reactive chloromethyl group serves as a flexible handle for further functionalization, allowing researchers to link the triazole moiety to other molecular systems through nucleophilic substitution reactions, such as alkylations. This compound is particularly useful for constructing more complex molecules for applications including but not limited to the development of kinase inhibitors, antibiotics, and probes for chemical biology. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. For specific structural identifiers, the SMILES string is CN1C=C(N=N1)CCCl .

Properties

IUPAC Name

4-(2-chloroethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYKPBKXFLWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole moiety have been reported to inhibit cell growth with IC50 values ranging from 1.02 to 74.28 µM across multiple cancer cell lines, demonstrating their potency as therapeutic agents .

A study by Gholampour et al. synthesized new triazole hybrids and tested their anticancer activity on MCF-7, HT-29, and MOLT-4 cell lines. The most effective compound exhibited notable cytotoxicity at concentrations of 10 and 20 µM, arresting the cell cycle in the G0/G1 phase . Additionally, triazole-containing hybrids have been linked to mechanisms that induce apoptosis and inhibit proliferation in cancer cells .

Antimicrobial Properties

4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole derivatives have demonstrated broad-spectrum antimicrobial activity. Triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. A review highlighted the antimicrobial activity of triazole derivatives against Escherichia coli and Staphylococcus aureus, indicating their potential in treating infections .

Agricultural Applications

Triazole compounds are extensively used in agriculture as fungicides due to their ability to inhibit fungal growth. They are particularly effective against crop pathogens and are integrated into various agricultural practices to enhance yield and protect crops from disease . The compound's structural properties allow it to function effectively as a plant protection agent.

Synthetic Routes

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole can be achieved through various methods including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used strategy in triazole chemistry . This method allows for the efficient formation of triazole rings with high yields and purity.

Versatile Applications

Beyond its medicinal and agricultural uses, this compound serves as a versatile scaffold in drug design. Its ability to mimic carboxylic acids and amides enhances its utility in developing new pharmaceuticals . The incorporation of triazole into drug molecules has been linked to improved biological activity and selectivity.

Case Studies

StudyApplicationFindings
Gholampour et al. AnticancerNotable cytotoxicity against MCF-7 cells; induced G0/G1 arrest
Shneine et al. AntimicrobialEffective against E. coli and S. aureus; potential for infection treatment
Ley et al. SynthesisHigh-yield synthesis via CuAAC; versatile scaffold for drug development

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The triazole ring can also interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparison with key analogues:

Compound Substituents Key Features Reference
4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole 1-Me, 4-(CH₂CH₂Cl) Electrophilic chloroethyl group; potential alkylating agent.
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 1-(4-F-Bn), 4-PhCH₂CH₂ Fluorine enhances lipophilicity; phenethyl group increases aromatic interactions.
4-(5-Trifluoromethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole Triazole-pyrazole hybrid, CF₃ substituent Electron-withdrawing CF₃ group stabilizes the hybrid structure; antiviral focus.
1-Ferrocenyl-4-aryl-1H-1,2,3-triazole Ferrocenyl and aryl groups Organometallic properties; redox-active for anticancer applications.
1-(2-Trifluoromethylbenzyl)-4-(2-TFM-phenyl)-1H-1,2,3-triazole Bis-CF₃ groups High electronegativity; improved thermal stability.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in fluorinated triazoles enhances thermal stability and metabolic resistance compared to the chloroethyl group, which is more reactive due to the labile chlorine atom .
  • Hybrid Systems : Pyrazole-triazole hybrids (e.g., ) exhibit synergistic pharmacological effects, whereas the chloroethyl derivative’s reactivity may limit its direct biological use without further functionalization .

Yield Comparison :

  • Fluorinated triazoles: 91.5–96% yield .
  • Ferrocenyl triazoles: Moderate yields due to steric hindrance from the ferrocene moiety .
  • Chloroethyl analogues: Expected yields ~80–90% based on similar protocols.

Physicochemical Properties

Property 4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 4-(5-Trifluoromethylpyrazol-4-yl)-1H-1,2,3-triazole
Melting Point Not reported 92.1–92.7°C (Compound 24, ) Not reported
Solubility Moderate in polar solvents (predicted) Low in water; high in DCM/EtOAc Low due to CF₃ and pyrazole
Reactivity High (Cl as leaving group) Low (F inert) Moderate (CF₃ stabilizes)

Biological Activity

4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole is a compound within the triazole class known for its diverse biological activities. This article reviews its biological significance, including its synthesis, anticancer properties, antimicrobial efficacy, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of azides with alkynes via the Huisgen cycloaddition method. This reaction is facilitated by copper(I) catalysts and yields high purity products suitable for biological testing. The presence of the chloroethyl group is critical for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole. Triazoles have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazoleMV4-112Induces apoptosis
Compound X (similar structure)HCT1160.43Inhibits NF-kB signaling
Compound Y (related derivative)MCF-71.5Arrests cell cycle at G1 phase

In one notable study, triazole derivatives exhibited significant cytotoxicity against human acute myeloid leukemia (AML) cells with an IC50 value of 2 µM for a closely related compound . Another derivative was reported to induce apoptosis in HCT116 cells while inhibiting their migration .

Antimicrobial Activity

The antimicrobial efficacy of triazoles has also been documented. Compounds similar to 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole demonstrated potent activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (mg/mL)
4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazoleE. coli0.03125
Compound A (triazole hybrid)P. aeruginosa0.0625
Compound B (related structure)B. cereus0.0156

The minimum inhibitory concentration (MIC) values indicate that the triazole derivatives are effective against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

Case Studies

Several case studies illustrate the biological activity of triazoles:

  • Case Study 1 : A series of triazole derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. One derivative showed an IC50 value of 0.6 µM against prostate cancer cells and induced apoptosis through mitochondrial pathways .
  • Case Study 2 : The antimicrobial potential was evaluated in vitro against clinical strains of antibiotic-resistant bacteria. The results demonstrated significant antibacterial activity, particularly in compounds containing halogen substituents .

Q & A

Basic: What are the standard synthetic routes for 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole?

Methodological Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting 1-methyl-1H-1,2,3-triazole with 1,2-dichloroethane under reflux conditions in a polar aprotic solvent (e.g., DMSO) to introduce the chloroethyl group .
  • Purification : Post-reaction, the crude product is distilled under reduced pressure, cooled, and precipitated in ice water. Further purification via recrystallization (water-ethanol mixture) or column chromatography (hexane/ethyl acetate/dichloromethane gradients) ensures high purity .
  • Yield optimization : Prolonged reflux (18–24 hours) and stoichiometric control of reagents improve yields (~65% reported for analogous triazoles) .

Basic: How is the compound characterized structurally and chemically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl protons appear as a singlet at ~3.5 ppm, while chloroethyl protons split into multiplets .
  • Infrared Spectroscopy (IR) : Peaks at 600–700 cm⁻¹ indicate C-Cl stretching, and triazole ring vibrations appear at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Data Collection : Use single-crystal diffraction with Mo/Kα radiation. SHELXL (via the WinGX suite) refines anisotropic displacement parameters and handles twinning .
  • Model Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.02 Å may indicate disorder; apply SHELXL’s restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Electron Density Maps : Analyze residual density (>0.3 eÅ⁻³) to detect omitted solvent or hydrogen atoms .

Advanced: How to resolve contradictions between experimental data and computational models?

Methodological Answer:

  • Multi-Method Validation : Cross-validate NMR/IR data with crystallographic results. For example, if computational models predict a planar triazole ring but X-ray shows puckering, re-evaluate torsional parameters in DFT .
  • Software Synergy : Use SHELX for experimental refinement and Gaussian/PyMol for computational docking. Discrepancies in dihedral angles may require reparameterization of force fields .

Advanced: What strategies assess the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Triazole derivatives often show MIC values <10 µg/mL .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungals). Compare binding affinities with known triazole drugs .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How to evaluate stability under varying physicochemical conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C typical for triazoles) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours. Monitor degradation via HPLC; chloroethyl groups may hydrolyze to hydroxyl derivatives .
  • Photostability : Expose to UV light (254 nm) and track absorbance changes. Triazole rings are generally stable, but chloro substituents may sensitize photodegradation .

Basic: What purification methods ensure high-purity yields?

Methodological Answer:

  • Recrystallization : Use ethanol-water (1:3 v/v) to remove unreacted precursors. Yield loss <5% with optimized cooling rates .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves chloroethyl isomers. Monitor fractions via TLC (Rf ~0.4) .

Advanced: How to address electron density ambiguities in crystallographic refinement?

Methodological Answer:

  • SHELXL Features : Use PART and EXYZ commands to model disorder. For example, chloroethyl groups may exhibit rotational disorder; split into two part-occupancy sites .
  • Validation Tools : Check Rint (<5%) and Rfree (<0.25) in PLATON. High residuals (>0.5) suggest missed solvent .

Advanced: How does the chloroethyl group influence reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic Displacement : React with NaN3 in DMF to replace Cl with azide, forming a click chemistry precursor. Monitor via ¹H NMR (disappearance of CH2Cl at ~3.8 ppm) .
  • Kinetic Studies : Pseudo-first-order kinetics in polar solvents (k ~10⁻³ s⁻¹). Use Eyring plots to compare activation parameters with methyl/ethyl analogs .

Advanced: How to design pharmacophore models for structure-activity relationships (SAR)?

Methodological Answer:

  • Feature Mapping : Identify hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (chloroethyl group) using Schrödinger’s Phase .
  • SAR Libraries : Synthesize analogs (e.g., bromoethyl, hydroxyethyl) and correlate logP/bioactivity. QSAR models predict enhanced antifungal activity with Cl > Br substitutions .

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